(1r,3s)-3-Aminocyclopentanol hydrochloride
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Overview
Description
(1R,3S)-3-Aminocyclopentanol hydrochloride is a chiral compound with significant importance in organic synthesis and pharmaceutical applications. It is characterized by its unique stereochemistry, which includes two chiral centers. This compound is often used as an intermediate in the synthesis of various biologically active molecules.
Scientific Research Applications
(1R,3S)-3-Aminocyclopentanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of fine chemicals and as a precursor for other industrially relevant compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (1R,3S)-3-Aminocyclopentanol hydrochloride typically involves an asymmetric cycloaddition reaction. One common method includes the reaction of N-acylhydroxyamine with cyclopentadiene, using a chiral source as an inducer to create the two chiral centers . The intermediate products are then subjected to hydrogenation, hydrolysis, ammonolysis, or other reactions to yield the final compound .
Industrial Production Methods
For large-scale industrial production, the preparation method is optimized for high atom economy and low production costs. The raw materials used are widely available and inexpensive, making the process cost-effective. The reaction conditions are mild, and the method ensures high stereoselectivity and optical purity of the product .
Chemical Reactions Analysis
Types of Reactions
(1R,3S)-3-Aminocyclopentanol hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the alcohol group into a carbonyl group.
Reduction: Reduction reactions can be used to convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for hydrogenation, strong acids or bases for hydrolysis and ammonolysis, and various oxidizing agents for oxidation reactions. The conditions often involve moderate temperatures and pressures to ensure the stability of the chiral centers .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary amines .
Mechanism of Action
The mechanism of action of (1R,3S)-3-Aminocyclopentanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and specificity. The pathways involved often include the inhibition or activation of enzymatic activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride
- rac-tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride
Uniqueness
What sets (1R,3S)-3-Aminocyclopentanol hydrochloride apart from similar compounds is its specific stereochemistry, which imparts unique reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of enantiomerically pure pharmaceuticals and other chiral compounds .
Properties
IUPAC Name |
(1R,3S)-3-aminocyclopentan-1-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c6-4-1-2-5(7)3-4;/h4-5,7H,1-3,6H2;1H/t4-,5+;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKRJNWIEGYWGE-UYXJWNHNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1N)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H]1N)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1284248-73-2 |
Source
|
Record name | rac-(1R,3S)-3-aminocyclopentan-1-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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